molecular formula C8H15NO B8753482 3-(2-Methylpropyl)pyrrolidin-2-one CAS No. 61312-88-7

3-(2-Methylpropyl)pyrrolidin-2-one

Cat. No. B8753482
CAS RN: 61312-88-7
M. Wt: 141.21 g/mol
InChI Key: JVTVLVBVGWDCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methylpropyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylpropyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61312-88-7

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-6(2)5-7-3-4-9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

JVTVLVBVGWDCOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCNC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of LDA (2.0M, 111 mL, 222 mmol) and THF (300 mL) is cooled to -78° C. and a solution of 1-trimethylsilyl-2-pyrrolidinone (29.4 g, 221 mmol) in THF (145 mL) is added. After stirring for 45 minutes at -78° C., the enolate solution is added via cannula over 1 hour to a solution of 1-iodo-2-methylpropane (42.7 g, 232 mmol) in THF (200 mL) at -78° C. The solution is allowed to warm slowly and stirred at room temperature overnight. The reaction is quenched by the addition of 50 mL of acetic acid. Aqueous workup (EtOAc, MgSO4) and purification by column chromatography (30→100% EtOAc/hexane) gives 12.8 g of the title compound as an oil.
Name
Quantity
111 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Name
Quantity
145 mL
Type
solvent
Reaction Step Two
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42.7 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-butyl-2-pyrrolidinone (Sinnerich J, Elad D (1968) "The light-induced addition of 2-pyrrolidinone to olefins" Tetrahedron, 24, 4509-4516);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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